molecular formula C11H17N3O B2916468 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide CAS No. 1158608-89-9

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide

Cat. No. B2916468
CAS RN: 1158608-89-9
M. Wt: 207.277
InChI Key: IVLNYAQKPQDFNF-UHFFFAOYSA-N
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Description

The compound “3-amino-4-(dimethylamino)-N,N-dimethylbenzamide” is a benzamide derivative with amino and dimethylamino substituents. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They have a wide range of applications in the field of medicine and materials science .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms) with an amide functional group (-CONH2) and two amino groups (-NH2 and -N(CH3)2) attached to it .


Chemical Reactions Analysis

Benzamides, including those with amino substitutions, can undergo a variety of chemical reactions. They can participate in condensation reactions, substitution reactions, and can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like amides and amines would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Antitumor Activity and DNA Interaction

  • Apoptosis Induction: A study highlighted the discovery of compounds related to 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide, demonstrating potent apoptosis induction in cancer cells through tubulin polymerization inhibition, potentially offering a new avenue for anticancer agents (Kemnitzer et al., 2004).
  • Anticonvulsant Screening: Research on benzamide derivatives, including structures similar to this compound, showed significant anticonvulsant activities, suggesting their potential in epilepsy treatment (Afolabi & Okolie, 2013).
  • DNA Repair Inhibition: The role of poly(ADP-ribose) in DNA repair has been studied, with findings indicating that derivatives of this compound like 3-aminobenzamide inhibit this process, affecting the efficiency of DNA repair mechanisms (James & Lehmann, 1982).

Enzymatic and Biochemical Applications

  • Enantioselective Reduction: Research into carbonyl reductase enzyme engineering has led to the creation of mutants that effectively catalyze the reduction of compounds akin to this compound, highlighting the importance in synthesizing antidepressants (Zhang et al., 2015).
  • Hypoxia-selective Cytotoxins: A novel approach to cancer treatment involves bioreductive drugs that target hypoxic cells, with derivatives of this compound showing promise in selectively killing these cells through the generation of oxidizing radicals (Palmer et al., 1995).

Molecular Imaging and Diagnostics

  • Alzheimer’s Disease Imaging: Compounds derived from this compound have been used in PET imaging to locate and quantify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, offering a non-invasive technique for monitoring the disease progression (Shoghi-Jadid et al., 2002).

Material Science and Chemical Engineering

  • Electroluminescent Materials: The synthesis of conjugated polyelectrolytes based on polyfluorene, incorporating dimethylamino functional groups similar to this compound, demonstrates applications in the development of novel electroluminescent materials for optoelectronic devices (Huang et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with arylamine n-acetyltransferase (nat) in streptomyces griseus . NATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an arylamine, arylhydroxylamine, or arylhydrazine. They play a crucial role in the metabolism of drugs and xenobiotics.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many benzamides are safe for use in humans, but some can be toxic or have side effects .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13(2)10-6-5-8(7-9(10)12)11(15)14(3)4/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLNYAQKPQDFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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